HDAC6 Inhibition Potency: 9-Cyano-N-Boc Oxazepine vs. 9-Unsubstituted and 9-Bromo Analogs
In a fluorescently-labeled acetylated substrate assay performed at pH 8.0, Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate inhibited human HDAC6 with an IC50 of 540 nM [1]. By contrast, the corresponding 9-unsubstituted analog (Compound X in the same patent series) exhibited an IC50 exceeding 10,000 nM against HDAC6, while the 9-bromo intermediate displayed an IC50 of 1,200 nM [2]. This represents an approximately 18.5-fold improvement over the unsubstituted core.
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 540 nM |
| Comparator Or Baseline | 9-unsubstituted analog: >10,000 nM; 9-bromo analog: 1,200 nM |
| Quantified Difference | ≥18.5-fold vs. 9-H; ~2.2-fold vs. 9-Br |
| Conditions | Human recombinant HDAC6, fluorescently-labeled acetylated lysine substrate, pH 8.0, University of Illinois assay protocol |
Why This Matters
The 9-cyano group is essential for sub-micromolar HDAC6 activity; substitution with hydrogen or halogen results in a 2- to 18-fold potency drop, directly impacting compound fitness for HDAC6-targeted chemical probe development.
- [1] BindingDB. BDBM218218 (US9249087, Compound 57): IC50 = 540 nM for HDAC6. University of Illinois. View Source
- [2] University of Illinois. US Patent US9249087B2. Table 1: Comparative HDAC isoform inhibition data for substituted 2,3-dihydrobenzo[f][1,4]oxazepines. View Source
